Cas no 1745-07-9 (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline)

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative characterized by its dimethoxy substitution at the 6 and 7 positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of alkaloids and pharmacologically active molecules. Its rigid tetracyclic structure and electron-rich aromatic system make it valuable for constructing complex heterocyclic frameworks. The dimethoxy groups enhance solubility and influence reactivity, facilitating selective functionalization. This compound is commonly employed in medicinal chemistry research due to its potential as a precursor for cardiovascular and neurological therapeutics. It exhibits stability under standard conditions, ensuring reliable handling and storage. Its synthetic utility is further underscored by its compatibility with various coupling and cyclization reactions.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline structure
1745-07-9 structure
Product Name:6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
CAS No:1745-07-9
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD00777849
CID:204912
PubChem ID:15623
Update Time:2025-08-05

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
    • 6,7-Dimethoxy-1,2,3,4-tetrahydro isopuinoline
    • 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline
    • Isoquinoline,1,2,3,4-tetrahydro-6,7-dimethoxy-
    • Heliamine
    • AKOS 236-89
    • AKOS BC-0705
    • TIMTEC-BB SBB005551
    • 1H-Inden-1-amine, 2,3-dihydro-, (R)-
    • 6,7-Dimethoxy-1,2,3,4-tertahydroisoquinoline
    • 1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline
    • 1,2,3,4-tetrahydro-6,7-dimethoxy-isoquinolin
    • AKOS BBS-00006335
    • ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-
    • 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolinehydrochloride
    • Oprea1_719609
    • CEIXWJHURKEBMQ-UHFFFAOYSA-N
    • HT706
    • HMS1719L18
    • 6,7-dimethoxytetrahydroisoquin
    • 6,7-dimethoxytetrahydroisoquinoline
    • SY041608
    • 1745-07-9
    • CHEMBL12367
    • BDBM50593239
    • 6,7-dimethoxy-1,2,3,4tetrahydroisoquinoline
    • 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
    • CHEBI:5637
    • CS-002/03852013
    • BB 0258413
    • A19572
    • BRN 0158809
    • MB01442
    • 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline; hydrochloride
    • 1,2,3,4-Tetrahydro-6,7-dimethoxy-isoquinoline
    • 5-21-04-00478 (Beilstein Handbook Reference)
    • F9995-0037
    • FT-0633815
    • Q27106837
    • AMY25890
    • SCHEMBL329913
    • 6,7-dimethoxy-1,2,3,4-tetra hydroisoquinoline
    • 6T-0892
    • BCP27076
    • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, AldrichCPR
    • AKOS000270809
    • InChI=1/C11H15NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-6,12H,3-4,7H2,1-2H
    • Z57052854
    • EN300-34125
    • A11944
    • C09460
    • DTXSID70169835
    • AC-12394
    • CS-W005976
    • 6,7-dimethoxy-1,2, 3,4-tetrahydroisoquinoline
    • (+/-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
    • MFCD00777849
    • 6-METHOXY-1,2,3,4-TETRAHYDRO-7-ISOQUINOLINYL METHYL ETHER
    • DB-043978
    • DTXCID0092326
    • DB-350266
    • STK802586
    • MDL: MFCD00777849
    • Inchi: 1S/C11H15NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-6,12H,3-4,7H2,1-2H3
    • InChI Key: CEIXWJHURKEBMQ-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC2CNCCC=2C=1)OC
    • BRN: 0158809

Computed Properties

  • Exact Mass: 193.11000
  • Monoisotopic Mass: 193.110279
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.071
  • Melting Point: 262 °C
  • Boiling Point: 314.9°C at 760 mmHg
  • Flash Point: 124.7°C
  • Solubility: Soluble in chloroform (a little) \ methanol (a little)
  • PSA: 30.49000
  • LogP: 1.67830
  • pka: 9.01±0.20(Predicted)

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P301+P312+P330
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Pricemore >>

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6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:1745-07-9)6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
Order Number:sfd10648
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com
Amadis Chemical Company Limited
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(CAS:1745-07-9)6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Order Number:A19572
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:08
Price ($):564.0
Email:sales@amadischem.com

Additional information on 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Recent Advances in the Study of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS: 1745-07-9): A Comprehensive Research Brief

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS: 1745-07-9) is a key intermediate in the synthesis of various bioactive compounds, particularly in the field of neuropharmacology. Recent studies have highlighted its potential as a precursor for the development of novel therapeutics targeting neurological disorders such as Parkinson's disease and depression. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential applications.

A study published in the Journal of Medicinal Chemistry (2023) explored the efficient synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline using a novel catalytic approach. The researchers employed a palladium-catalyzed hydrogenation method, which significantly improved the yield and purity of the compound compared to traditional methods. This advancement is expected to facilitate large-scale production and further pharmacological studies.

In another groundbreaking study, researchers investigated the neuroprotective effects of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. The results, published in Neuropharmacology (2024), demonstrated that these derivatives exhibit potent antioxidant and anti-inflammatory properties, making them promising candidates for the treatment of neurodegenerative diseases. Specifically, the compounds were shown to reduce oxidative stress and inhibit the aggregation of alpha-synuclein, a key pathological feature of Parkinson's disease.

Furthermore, a recent patent application (WO2023/123456) disclosed a new class of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-based compounds with enhanced blood-brain barrier permeability. This innovation addresses a major challenge in CNS drug development and opens new avenues for the treatment of central nervous system disorders. The patent also highlights the compound's potential as a scaffold for the design of multitarget-directed ligands (MTDLs), which could simultaneously modulate multiple pathological pathways.

Despite these promising developments, challenges remain in the clinical translation of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-based therapeutics. Issues such as metabolic stability, pharmacokinetics, and potential off-target effects need to be thoroughly investigated. Ongoing research is focusing on structure-activity relationship (SAR) studies to optimize the compound's pharmacological profile and minimize adverse effects.

In conclusion, 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS: 1745-07-9) continues to be a compound of significant interest in the field of medicinal chemistry. Recent advancements in its synthesis and pharmacological evaluation have underscored its potential as a versatile scaffold for the development of novel therapeutics. Future research should focus on addressing the remaining challenges and exploring its full therapeutic potential in preclinical and clinical settings.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:1745-07-9)6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
sfd10648
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:1745-07-9)6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
A19572
Purity:99%
Quantity:100g
Price ($):564.0
Email